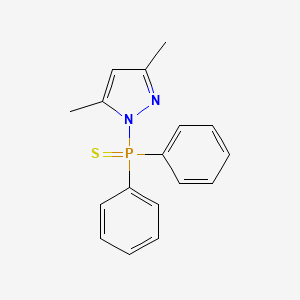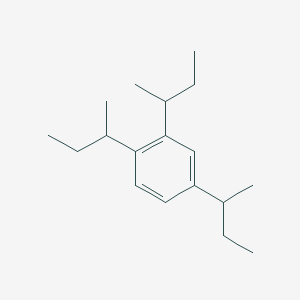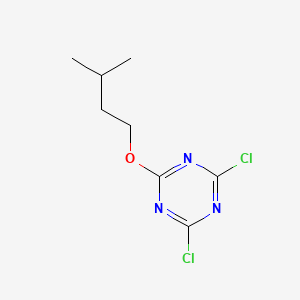
1-(Diphenylphosphorothioyl)-3,5-dimethyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Diphenylphosphorothioyl)-3,5-dimethyl-1H-pyrazole is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a pyrazole ring substituted with diphenylphosphorothioyl and two methyl groups, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Diphenylphosphorothioyl)-3,5-dimethyl-1H-pyrazole typically involves the reaction of diphenylphosphorothioyl chloride with 3,5-dimethylpyrazole. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(Diphenylphosphorothioyl)-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphorothioyl group to a phosphine group.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed:
Oxidation: Diphenylphosphoryl derivatives.
Reduction: Diphenylphosphine derivatives.
Substitution: Various substituted pyrazole derivatives, depending on the substituents introduced.
Scientific Research Applications
1-(Diphenylphosphorothioyl)-3,5-dimethyl-1H-pyrazole has several applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the development of new materials with specific properties, such as flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of 1-(Diphenylphosphorothioyl)-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The phosphorothioyl group plays a crucial role in its binding affinity and specificity, while the pyrazole ring provides structural stability.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes involved in metabolic pathways.
Receptors: It can bind to receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
1-(Diphenylphosphorothioyl)-3,5-dimethyl-1H-pyrazole can be compared with other similar compounds, such as:
Diphenylphosphoryl derivatives: These compounds have similar structures but differ in their oxidation state and reactivity.
Other pyrazole derivatives: Compounds with different substituents on the pyrazole ring can exhibit varying biological activities and chemical properties.
Properties
CAS No. |
61324-16-1 |
|---|---|
Molecular Formula |
C17H17N2PS |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
(3,5-dimethylpyrazol-1-yl)-diphenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C17H17N2PS/c1-14-13-15(2)19(18-14)20(21,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-13H,1-2H3 |
InChI Key |
SCVXJNZTNBUHOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1P(=S)(C2=CC=CC=C2)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-Methoxy-6-nitrophenyl)methyl]-2-methylisoquinolin-2-ium iodide](/img/structure/B14590384.png)
![5-Nitro-2-[4-(2-nitroprop-1-en-1-yl)phenoxy]-1,3-thiazole](/img/structure/B14590389.png)

![Benzonitrile, 2-[(phenylsulfonyl)oxy]-](/img/structure/B14590405.png)
![4-[1-[2-(Methylamino)ethyl]cyclopentyl]phenol;hydrobromide](/img/structure/B14590413.png)

methanone](/img/structure/B14590420.png)



![3-(4-Methylphenyl)-3a,4,5,9b-tetrahydronaphtho[2,1-d][1,2]oxazole](/img/structure/B14590438.png)

![4-[(4-Hydroxy-3,5-diiodophenyl)sulfanyl]-3,5-diiodo-L-phenylalanine](/img/structure/B14590460.png)
![{[(1,2,3,3-Tetraphenylprop-2-en-1-ylidene)amino]oxy}acetic acid](/img/structure/B14590472.png)
